4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol
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Overview
Description
4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a chloro group at the fourth position and an amino-methyl group substituted with a pentan-3-yl chain at the second position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol and pentan-3-ylamine.
Formation of Intermediate: The first step involves the reaction of 4-chlorophenol with formaldehyde to form 4-chloro-2-hydroxymethylphenol.
Amination: The intermediate is then reacted with pentan-3-ylamine under controlled conditions to introduce the amino-methyl group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 4-chloro-2-quinone derivatives.
Reduction: Formation of 4-hydroxy-2-{[(pentan-3-yl)amino]methyl}phenol.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as antimicrobial coatings.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol Analogues: These compounds have similar structures but with variations in the substituents on the phenol ring or the amino-methyl group.
Phenol Derivatives: Compounds like 4-chloro-2-methylphenol and 4-chloro-2-aminophenol share structural similarities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization makes it a promising candidate for anticancer research, distinguishing it from other phenol derivatives.
Properties
Molecular Formula |
C12H18ClNO |
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Molecular Weight |
227.73 g/mol |
IUPAC Name |
4-chloro-2-[(pentan-3-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H18ClNO/c1-3-11(4-2)14-8-9-7-10(13)5-6-12(9)15/h5-7,11,14-15H,3-4,8H2,1-2H3 |
InChI Key |
MOXWTOQJBJDNME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
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